2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid
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Overview
Description
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid is an organic compound with the molecular formula C9H12O4 It features a dioxolane ring fused with an acetic acid moiety and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid typically involves the reaction of ethyl 3-oxohept-6-ynoate with ethylene glycol under acidic conditions to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetic acid moiety or the butynyl group, resulting in the formation of alcohols or alkanes.
Substitution: The dioxolane ring and the acetic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol: This compound is structurally similar but features an ethanol group instead of an acetic acid moiety.
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate: This ester derivative has an ethyl group replacing the hydrogen in the acetic acid moiety.
Uniqueness: 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid is unique due to its combination of a dioxolane ring, a butynyl group, and an acetic acid moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKKETBJNAXEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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